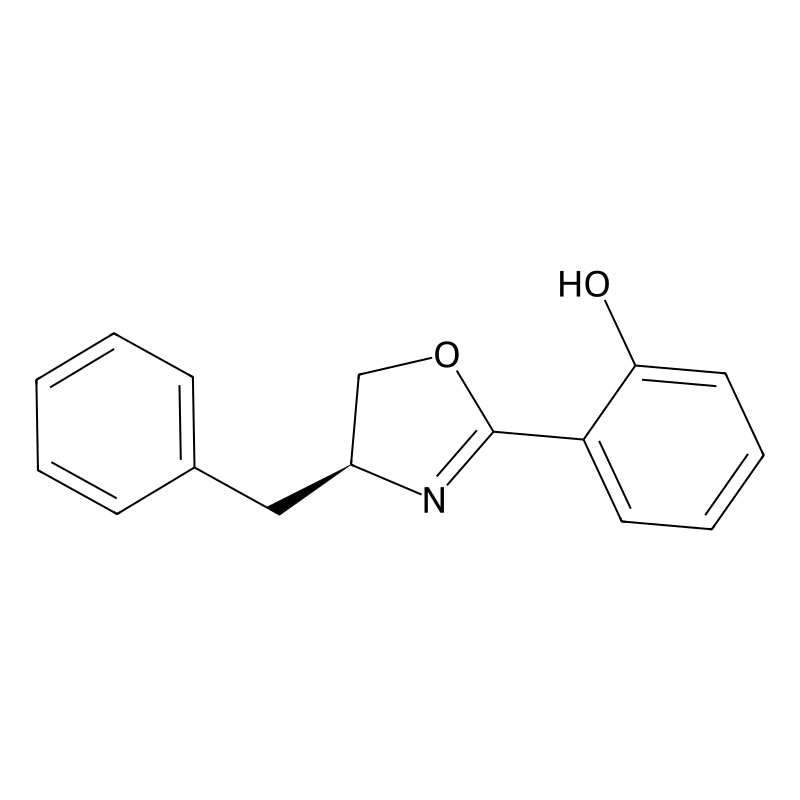Phenol, 2-[(4S)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]-

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Phenol, 2-[(4S)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]- is an organic compound characterized by its unique structure, which includes a phenolic group and a dihydrooxazole moiety. Its molecular formula is with a molecular weight of approximately 253.3 g/mol. The IUPAC name for this compound is (S)-2-(4-benzyl-4,5-dihydrooxazol-2-yl)phenol, and it has a CAS number of 163165-92-2. The compound's structure can be represented by the SMILES notation: OC1=CC=CC=C1C(OC2)=N[C@H]2CC3=CC=CC=C3 .
- Electrophilic Aromatic Substitution: The phenolic ring can react with electrophiles, leading to substitution at the ortho or para positions.
- Nucleophilic Substitution: The oxazole nitrogen can act as a nucleophile, engaging in substitution reactions under suitable conditions.
- Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones, forming more complex structures.
These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or improved stability.
The biological activity of phenolic compounds is well-documented, and 2-[(4S)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]-phenol is no exception. Compounds with similar structures often exhibit:
- Antioxidant Properties: Phenolic compounds are known for their ability to scavenge free radicals, which helps in reducing oxidative stress.
- Antimicrobial Activity: Many phenols show effectiveness against various bacteria and fungi, making them valuable in pharmaceutical applications.
- Potential Anticancer Effects: Some studies suggest that similar compounds may inhibit tumor growth or induce apoptosis in cancer cells.
Research into the specific biological effects of this compound is ongoing, focusing on its potential therapeutic applications.
The synthesis of 2-[(4S)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]-phenol can be achieved through several methods:
- Cyclization Reactions: Starting from appropriate phenolic precursors and benzyl amines, cyclization can yield the oxazole ring.
- Mitsunobu Reaction: This reaction involves the coupling of alcohols with amines using an activating agent like diethyl azodicarboxylate (DEAD) and a phosphine, which can be adapted for synthesizing this compound.
- Reduction Reactions: The oxazole precursor can undergo reduction to form the desired dihydro derivative.
Each method offers different advantages in terms of yield and purity.
Phenol derivatives play significant roles in various fields:
- Pharmaceuticals: Due to their biological activity, they are often explored as potential drug candidates.
- Agriculture: Some phenolic compounds are used as pesticides or herbicides due to their antimicrobial properties.
- Materials Science: They are utilized in the production of polymers and resins due to their chemical stability and reactivity.
The specific applications of 2-[(4S)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]-phenol are still being explored but show promise in medicinal chemistry.
Interaction studies involving 2-[(4S)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]-phenol typically focus on its binding affinity with biological targets such as enzymes or receptors. These studies help elucidate its mechanism of action and potential therapeutic effects:
- Enzyme Inhibition Studies: Investigating how this compound inhibits specific enzymes involved in metabolic pathways.
- Receptor Binding Assays: Understanding how it interacts with various receptors could reveal its pharmacological potential.
Such studies are crucial for assessing the viability of this compound as a therapeutic agent.
Several compounds share structural similarities with 2-[(4S)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]-phenol. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Hydroxybenzaldehyde | C7H6O2 | Simple structure; used in organic synthesis |
| Benzophenone | C13H10O | Known for UV filtering properties |
| 2-Aminophenol | C6H7NO | Exhibits different biological activities; used in dye manufacturing |
Uniqueness
The uniqueness of 2-[(4S)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]-phenol lies in its dual functionality as both a phenolic compound and an oxazole derivative. This duality may enhance its biological activity compared to simpler phenolic compounds or those lacking the oxazole moiety.








